

handling and storage guidelines for SDF multi-use bottles

Author: Smolecule Technical Support Team. **Date:** February 2026

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Handling and Storage Guidelines for Multi-use Bottles

The following table summarizes the core storage conditions and handling principles for biological drug substances (DS) based on current good manufacturing practices (GMP) [1].

Aspect	Guidelines & Rationale
Recommended Storage	-70°C to -80°C in an ultra-low temperature (ULT) freezer [1] [2].
Primary Risk	Cryo-concentration: Inhomogeneous freezing can concentrate solutes (API, excipients), leading to protein aggregation and stability issues [3].
Thawing Best Practice	Use controlled, rapid thawing methods. Slow thawing is generally considered critical for protein stability [3].
Post-Thaw Handling	Mix gently by inversion after thawing to rehomogenize the solution, as significant concentration gradients can form [3].
Stability & Shelf Life	Freezing enhances stability and prolongs shelf life, which is established via formal stability studies under GMP [3] [4].

Troubleshooting FAQs

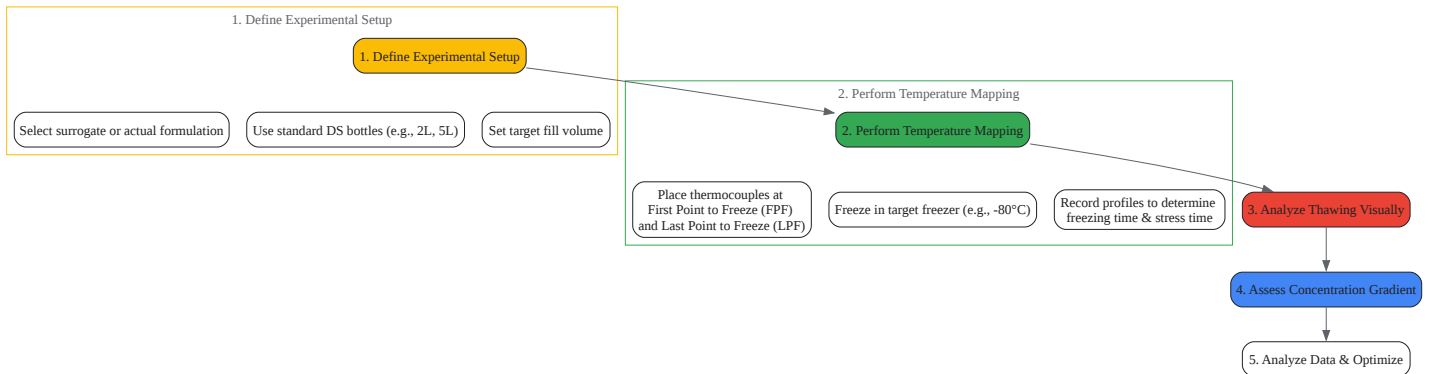
Q1: What should I do if I suspect my sample has undergone cryo-concentration? A: If you suspect cryo-concentration, ensure the liquid is fully thawed and then mix the bottle thoroughly by gentle inversion. Avoid vigorous shaking, which could cause protein denaturation or foaming. For critical applications, you can verify homogeneity by sampling from different layers of the liquid (top, middle, bottom) and analyzing the concentration of a key component, such as the active ingredient or a surrogate [3].

Q2: Why is there a recommended fill volume for DS bottles, and what happens if I deviate from it? A: The fill volume is a critical process parameter. The geometry of the liquid mass defined by the container and fill level directly impacts the freezing and thawing profiles, including the location of the **Last Point to Freeze (LPF)** and **Last Point to Thaw (LPT)**. An incorrect fill volume can alter freezing rates and exacerbate cryo-concentration effects, potentially compromising product quality [3]. Always use the fill volume specified for the specific container and process.

Q3: How many freeze-thaw cycles are my DS bottles qualified to withstand? A: The number of qualified freeze-thaw cycles is determined during process characterization studies. Multiple cycles can accumulate stress and impact product quality. The stability of your specific product under multiple F/T cycles should be verified through testing. The process parameters, including the number of cycles, are established based on this data [3].

Experimental Protocol: Characterizing Freeze-Thaw in Your Bottles

To better understand the process and troubleshoot issues, you can map the freeze-thaw behavior of your specific bottle type and formulation. The workflow below outlines the key steps.



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1. Define Experimental Setup [3]

- **Formulation:** Prepare a surrogate or actual drug substance formulation. A typical surrogate can be an aqueous solution with 20 mM L-histidine/HCl, 240 mM sucrose, 10 mM L-methionine, and 0.04% polysorbate 80 at pH 5.5.
- **Container:** Use standard polycarbonate DS bottles (e.g., 2L or 5L PharmaTainer bottles).
- **Fill Volume:** Set to the intended manufacturing scale.

2. Perform Temperature Mapping [3]

- **Equipment:** Use Typ-T thermocouples (1.5 mm diameter) connected to a data logger. A custom fixture can be built into the bottle lid to hold thermocouples at precise positions.
- **Key Positions:** Crucially, identify and instrument the **First Point to Freeze (FPF)**, often near the wall, and the **Last Point to Freeze (LPF)**, which is not always the geometric center and must be

determined experimentally (often several cm below the liquid surface in the center).

- **Procedure:** Place the instrumented bottle in the ULT freezer (-80°C or -40°C) and record temperature profiles at intervals (e.g., every 15 seconds). Analyze the data to determine critical times like freezing time and stress time.

3. Analyze Thawing Visually [3]

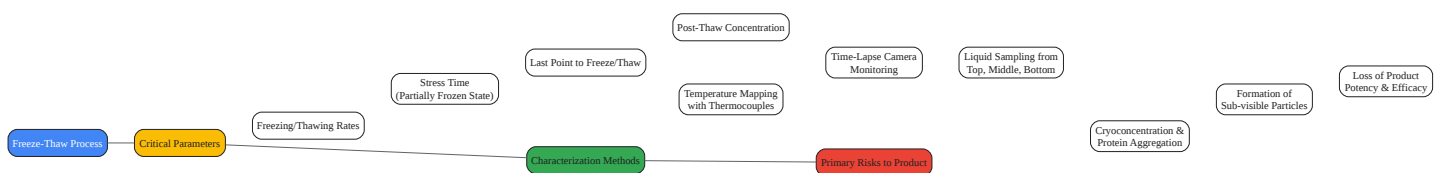
- **Setup:** Use a time-lapse camera (e.g., Raspberry Pi) to record the thawing process at room temperature.
- **Objective:** Visually identify the **Last Point to Thaw (LPT)** and note the moment when ice detaches from temperature probes, which is critical for accurately determining the true thawing time.

4. Assess Post-Thaw Concentration Gradient [3]

- **Setup:** Fix a disposable syringe with a long needle (e.g., 300 mm, 20 G) to a vertically adjustable lab stand.
- **Sampling:** After complete thawing, immediately insert the needle through the bottle opening and sample liquid sequentially from top, middle, and bottom layers without disturbing the solution.
- **Analysis:** Measure the concentration of a key component (e.g., sucrose via refractive index, protein via UV absorbance) in each sample to quantify the vertical concentration gradient.

Key Considerations for Experimental Characterization

The diagram below illustrates the critical parameters and their relationships that you will analyze from the experimental data.



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- **Focus on Process Parameters:** The stability of the drug substance is highly dependent on product-independent process parameters, such as **container type, geometry, fill level, and the specific freezing/thawing equipment and protocols** used [3].
- **Characterize Critical Times:** The **stress time** (time the product spends in a partially frozen state) and the **thawing time** are key metrics that can be quantitatively compared across different process conditions [3].
- **Validate Homogeneity:** The ultimate goal of optimizing the freeze-thaw process is to ensure a homogenous solution after thawing, confirming that concentration gradients have been effectively mitigated through mixing [3].

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